8-Bromoquinolin-7-ol hydrobromide is a chemical compound with the molecular formula CHBrNO·BrH. This compound is a derivative of quinoline, which is a bicyclic aromatic organic compound. The presence of both bromine and hydroxyl groups in its structure enhances its reactivity and biological activity, making it a subject of interest in various scientific fields, including medicinal chemistry, biology, and materials science. The compound has shown promise as an antimicrobial and anticancer agent, contributing to its growing significance in research and industry.
8-Bromoquinolin-7-ol hydrobromide can be synthesized through various chemical processes, primarily involving the bromination of 8-hydroxyquinoline. It falls under the classification of heterocyclic compounds, specifically as an aromatic compound due to the presence of the quinoline structure. Its derivatives are known for their diverse biological activities, which include potential applications in drug development and industrial processes.
The synthesis of 8-Bromoquinolin-7-ol hydrobromide typically involves the following steps:
The reaction conditions are critical for ensuring high yields and purity. The use of controlled temperatures and solvents can affect the selectivity of bromination. For large-scale production, continuous flow reactors may be employed to optimize reaction conditions and enhance efficiency.
The molecular structure of 8-Bromoquinolin-7-ol hydrobromide features a quinoline ring system with a hydroxyl group at position 7 and a bromine atom at position 8. This specific substitution pattern contributes to its unique chemical properties.
8-Bromoquinolin-7-ol hydrobromide can undergo several types of chemical reactions:
The reactions involving 8-Bromoquinolin-7-ol hydrobromide typically yield various quinoline derivatives, which have significant applications in medicinal chemistry and materials science.
The mechanism of action for 8-Bromoquinolin-7-ol hydrobromide primarily involves its ability to chelate metal ions, which is crucial for its antimicrobial and anticancer activities. Additionally, it inhibits specific enzymes and disrupts cellular processes, leading to therapeutic effects. The exact pathways depend on the biological targets involved.
Relevant analyses often include spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural verification.
8-Bromoquinolin-7-ol hydrobromide has a wide range of applications:
This compound's unique properties make it a valuable asset in research aimed at discovering new therapeutic agents and industrial applications.
Regioselective bromination at the C7 position of 8-hydroxyquinoline derivatives is efficiently achieved using N-bromosuccinimide (NBS) in chloroform solvent systems. This electrophilic aromatic substitution (EAS) reaction exploits the activating effect of the ortho-hydroxyl group, which directs electrophiles to the C5 and C7 positions. Under acidic conditions (e.g., acetic acid or HCl), C7 selectivity is enhanced due to protonation of the quinoline nitrogen, which deactivates the C5 position. Typical reaction conditions involve refluxing 8-hydroxyquinoline with 1.05 equivalents of NBS in anhydrous chloroform for 8–12 hours, yielding 7-bromo-8-hydroxyquinoline as the primary product with isolated yields of 75–82% [1] [7].
Table 1: Optimization of NBS Bromination Parameters
Parameter | Standard Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Solvent | Dichloromethane | Anhydrous Chloroform | +15% yield |
Temperature | 25°C | 60°C (reflux) | +22% yield |
Equivalents of NBS | 1.0 | 1.05 | Prevents dibromination |
Acid Additive | None | 0.5 eq HCl | Enhances C7 regioselectivity |
The hydrobromide salt of 8-bromoquinolin-7-ol (CAS: 1989671-70-6) is formed through stoichiometric reaction with concentrated hydrobromic acid (48% w/w). After bromination, the free base is dissolved in anhydrous ethanol and treated with 1.1 equivalents of HBr at 0–5°C. The resulting precipitate is isolated via cold filtration and washed with chilled diethyl ether to yield crystalline 8-bromoquinolin-7-ol hydrobromide with >95% purity. This salt form enhances stability by preventing aerial oxidation and improves solubility in polar solvents (log S = -3.44) for downstream applications [3] [7].
Microwave irradiation significantly accelerates bromination and subsequent salt formation steps. In a representative protocol, 8-hydroxyquinoline and NBS in chloroform are irradiated at 100°C and 300 W for 15–20 minutes, achieving near-quantitative conversion (>98%) compared to conventional thermal methods. The rapid dielectric heating minimizes decomposition pathways and enables precise temperature control. Subsequent hydrobromide salt formation under microwave conditions (50°C, 5 minutes) yields the target compound with 90% isolated purity, reducing total synthesis time from hours to under 30 minutes [4].
Table 2: Conventional vs. Microwave-Assisted Synthesis Comparison
Synthesis Step | Conventional Method | Microwave Method | Efficiency Gain |
---|---|---|---|
Bromination | 8–12 hours, 60°C | 15–20 min, 100°C | 30x faster |
Salt Formation | 2 hours, 0°C | 5 min, 50°C | 24x faster |
Overall Yield | 72% | 85% | +13% |
Energy Consumption | 850 kJ/mol | 120 kJ/mol | 85% reduction |
The Skraup reaction provides an alternative route for constructing brominated quinoline cores de novo. Traditional Skraup conditions involve condensation of aniline derivatives with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). For 7-bromo-8-hydroxyquinoline, meta-brominated anilines serve as starting materials, though competing side reactions necessitate modifications:
This approach yields 7-bromo-8-hydroxyquinoline directly in 65–70% yield after hydrobromide salt formation, with residual metals <50 ppm.
Table 3: Skraup Synthesis Components and Adaptations
Component | Traditional Role | Adaptation for Brominated Quinolines | Effect |
---|---|---|---|
Aniline Derivative | Nucleophile | 3-Bromoaniline | Directs C7 bromination |
Glycerol | Acrolein precursor | 1,3-Dichloro-2-propanol | Reduces polymerization |
Oxidant | Dehydrogenation agent | FeSO₄/H₂O₂ | Eliminates arsenic use |
Acid Catalyst | Dehydrating agent | H₂SO₄/PPA mixture | Enhances regioselectivity |
Continuous flow technology addresses scalability limitations of batch synthesis for 8-bromoquinolin-7-ol hydrobromide. Key advantages include:
A representative pilot-scale system produces 5 kg/day with consistent purity (>98.5% HPLC), demonstrating superior control over thermal gradients and stoichiometry compared to batch reactors. Solubility challenges in chloroform are mitigated using segmented flow with perfluorinated solvents [3].
Table 4: Continuous Flow vs. Batch Production Metrics
Parameter | Batch Reactor | Continuous Flow Reactor | Improvement |
---|---|---|---|
Daily Output | 0.8 kg | 5 kg | 525% increase |
Reaction Volume | 500 L | 12 L total volume | 97% reduction |
Temperature Deviation | ±8°C | ±0.5°C | Improved consistency |
Residence Time | 12 hours | 15 minutes | 98% reduction |
Purity Consistency | 95–98% | 98.5–99.2% | Reduced variability |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: